molecular formula C24H26N2O2S B2969423 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 954649-72-0

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2969423
CAS No.: 954649-72-0
M. Wt: 406.54
InChI Key: GLWFTOZYAKQCTP-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H26N2O2S and its molecular weight is 406.54. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include:

  • Formation of the dihydroisoquinolinyl intermediate through cyclization reactions.

  • Incorporation of the thiophene ring via Friedel-Crafts alkylation.

  • Coupling the resulting intermediate with a methoxyphenyl acetamide derivative.

Industrial Production Methods: While laboratory-scale preparation focuses on detailed stepwise synthesis, industrial production may utilize streamlined processes for bulk manufacturing. This involves optimization of reaction conditions, use of catalytic agents, and continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide undergoes various reactions, including:

  • Oxidation: Catalyzed by oxidizing agents like KMnO4 or CrO3.

  • Reduction: Using reducing agents such as LiAlH4 or NaBH4.

  • Substitution: Electrophilic or nucleophilic substitution depending on reaction conditions.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).

  • Reducing agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

  • Solvents: Polar aprotic solvents like acetonitrile, dichloromethane.

Major Products:

  • Oxidation: Conversion to corresponding carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of new functional groups replacing existing ones.

Scientific Research Applications

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide finds applications in:

  • Chemistry: As a building block in organic synthesis for creating complex molecules.

  • Biology: Potentially as a pharmacophore in drug discovery for targeting specific biological pathways.

  • Medicine: Investigating its therapeutic potential in treating diseases.

  • Industry: Used in materials science for designing specialized polymers or catalysts.

Mechanism of Action

The compound's mechanism of action involves:

  • Binding to molecular targets, such as enzymes or receptors, through its functional groups.

  • Modulating biological pathways by influencing the activity of these targets.

  • Its unique structure allows for selective interaction with specific biological macromolecules, leading to desired biological effects.

Comparison with Similar Compounds

Compared to other compounds with similar structural features:

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide stands out due to its combined dihydroisoquinolinyl, thiophene, and methoxyphenyl acetamide components.

  • Similar compounds include analogs with variations in the thiophene or methoxyphenyl groups, such as N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide and N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methylphenyl)acetamide.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c1-28-22-8-6-18(7-9-22)14-24(27)25-15-23(21-11-13-29-17-21)26-12-10-19-4-2-3-5-20(19)16-26/h2-9,11,13,17,23H,10,12,14-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWFTOZYAKQCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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